molecular formula C19H23N5O B15115544 N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B15115544
M. Wt: 337.4 g/mol
InChI Key: KJQKBJCNKZPKMQ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrrole core, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-c]pyrrole core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide
  • 4-Amino-2,2,6,6-tetramethylpiperidine

Uniqueness

N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide stands out due to its unique structural features and reactivity. The presence of both 2-methylphenyl and 4-methylpyrimidin-2-yl groups provides distinct chemical properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C19H23N5O/c1-13-5-3-4-6-17(13)22-19(25)24-11-15-9-23(10-16(15)12-24)18-20-8-7-14(2)21-18/h3-8,15-16H,9-12H2,1-2H3,(H,22,25)

InChI Key

KJQKBJCNKZPKMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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